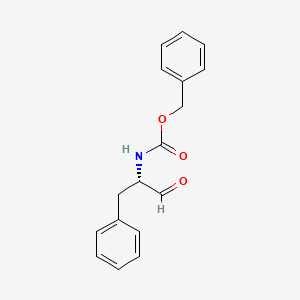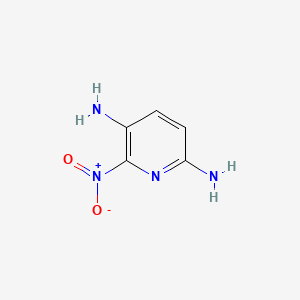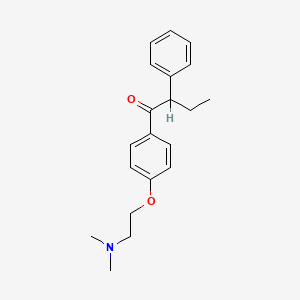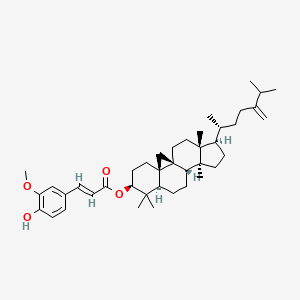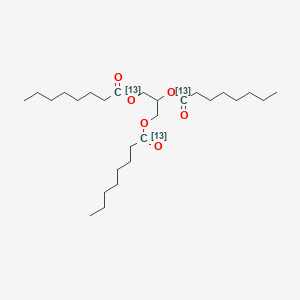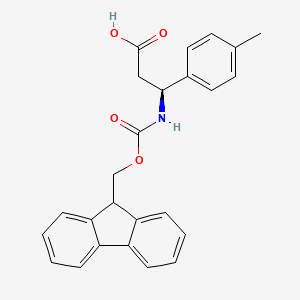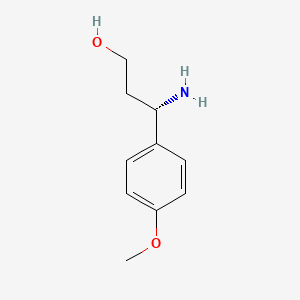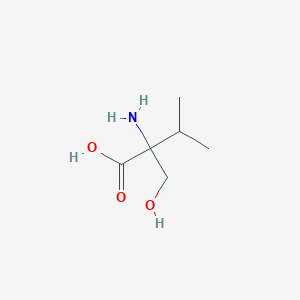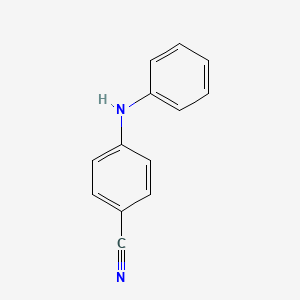
4-Phenylamino-benzonitrile
Overview
Description
4-Phenylamino-benzonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-Phenylamino-benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Phenylamino-benzonitrile .Physical And Chemical Properties Analysis
4-Phenylamino-benzonitrile is a solid substance . It should be stored at 4°C and protected from light .Scientific Research Applications
Comprehensive Analysis of 4-Phenylamino-benzonitrile Applications
4-Phenylamino-benzonitrile is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Spectroscopic Characterization: 4-Phenylamino-benzonitrile has been extensively studied using Density Functional Theory (DFT) . The vibrational modes of this compound can be experimentally analyzed and supported by calculated wavenumbers, aiding in the understanding of its molecular structure .
Molecular Structure Analysis: The molecular structure of 4-Phenylamino-benzonitrile is crucial for understanding its reactivity and interaction with other molecules. DFT studies provide insights into the charge delocalization within the molecule through Natural Bond Orbital (NBO) analysis .
Dielectric Studies: This compound’s dielectric properties, such as dielectric constant at microwave and optical frequencies, relaxation time, and static dielectric constant, are significant for applications in materials science .
Biological Activities: Molecular docking studies suggest that 4-Phenylamino-benzonitrile can interact with biological targets, such as the Influenza endonuclease inhibitor , indicating potential applications in drug design and pharmacology .
Anti-inflammatory Properties: Derivatives of 4-Phenylamino-benzonitrile have been synthesized and evaluated for their anti-inflammatory properties. These studies are crucial for the development of new therapeutic agents .
Computational Chemistry: The compound serves as a model for computational studies to predict the behavior of similar molecules in various chemical environments, which is essential for theoretical chemistry research .
Material Science: Due to its dielectric properties, 4-Phenylamino-benzonitrile can be used in the development of new materials with specific electrical characteristics .
Astronomy: Interestingly, benzonitrile, the parent compound of 4-Phenylamino-benzonitrile, was detected in space in 2018. This discovery marks the first time a specific aromatic molecule was identified in the interstellar medium, which could lead to research into the presence and formation of complex organic molecules in space .
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
4-anilinobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJDZWDNBFIGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433388 | |
| Record name | 4-PHENYLAMINO-BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylamino-benzonitrile | |
CAS RN |
36602-01-4 | |
| Record name | 4-PHENYLAMINO-BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

